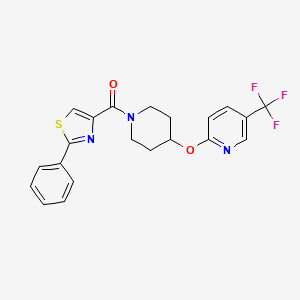
(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Strategien zur chemischen Modifikation
Forscher untersuchen die Modifizierung von Thiazol-basierten Verbindungen an verschiedenen Positionen, um neuartige Moleküle mit potenten Aktivitäten zu schaffen. Diese Modifikationen können zu verbesserten Antitumor-, Antioxidations- und antimikrobiellen Wirkstoffen führen.
Für detailliertere Informationen können Sie sich an die folgenden Quellen wenden:
Biologische Aktivität
The compound (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine. The structural components contribute to its lipophilicity and potential biological interactions. The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains. A study reported that certain phenylthiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin .
| Compound | Activity | Reference |
|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Antimicrobial | |
| Thiazole-integrated pyrrolidinones | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, thiazole derivatives exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance cytotoxicity, suggesting that the arrangement of functional groups is crucial for activity.
Anti-inflammatory Activity
Compounds similar to (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone have also been investigated for anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation .
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups, such as methoxy or trifluoromethyl groups, significantly enhances the biological activity of thiazole-containing compounds. The positioning of these groups relative to the thiazole ring is critical; for instance, para-substituted phenyl rings often yield better activity profiles compared to ortho or meta substitutions .
Case Studies
- Anticancer Study : A series of thiazole-pyridine derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions demonstrated enhanced cytotoxicity, suggesting that modifying the substituents can lead to more potent anticancer agents.
- Antimicrobial Efficacy : In a comparative study of thiazole derivatives against Staphylococcus aureus and Escherichia coli, certain compounds showed significant inhibition zones, indicating their potential as antimicrobial agents.
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-6-7-18(25-12-15)29-16-8-10-27(11-9-16)20(28)17-13-30-19(26-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTJVLHEWUZGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














